An In-depth Technical Guide to the Synthesis and Characterization of 4-(4-Fluoroanilino)-4-oxobut-2-enoic Acid
An In-depth Technical Guide to the Synthesis and Characterization of 4-(4-Fluoroanilino)-4-oxobut-2-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(4-Fluoroanilino)-4-oxobut-2-enoic acid, a member of the N-substituted maleamic acid family. These compounds are valuable intermediates in organic synthesis, serving as precursors to maleimides which are widely used in bioconjugation and polymer chemistry. This document details a robust synthetic protocol, discusses the underlying reaction mechanism, and outlines a suite of analytical techniques for the thorough characterization of the title compound. The information presented herein is intended to equip researchers with the necessary knowledge to confidently synthesize and validate this important chemical entity.
Introduction: Significance and Applications
4-(4-Fluoroanilino)-4-oxobut-2-enoic acid, also known as N-(4-fluorophenyl)maleamic acid, belongs to a class of compounds that are intermediates in the synthesis of N-substituted maleimides. Maleimides are notable for their reactivity as dienophiles in Diels-Alder reactions and as Michael acceptors. This reactivity makes them valuable in the development of polymers and in bioconjugation, where they are used to link molecules to proteins. The broader class of N-substituted maleamic acids and their cyclized maleimide derivatives have been investigated for a range of biological activities, including antifungal and antibacterial properties. The introduction of a fluorine atom on the phenyl ring can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, making 4-(4-Fluoroanilino)-4-oxobut-2-enoic acid a compound of interest for further chemical and biological exploration.
Synthesis of 4-(4-Fluoroanilino)-4-oxobut-2-enoic Acid
The synthesis of 4-(4-Fluoroanilino)-4-oxobut-2-enoic acid is achieved through the nucleophilic acyl substitution reaction between maleic anhydride and 4-fluoroaniline. This reaction is a straightforward and high-yielding method for the preparation of N-substituted maleamic acids.
Reaction Mechanism
The reaction proceeds via the nucleophilic attack of the lone pair of electrons on the nitrogen atom of 4-fluoroaniline on one of the carbonyl carbons of maleic anhydride. This attack leads to the opening of the anhydride ring, forming a tetrahedral intermediate which then collapses to yield the final maleamic acid product. The reaction is typically carried out under mild conditions and is considered highly atom-efficient.
Caption: Reaction mechanism for the synthesis of 4-(4-Fluoroanilino)-4-oxobut-2-enoic acid.
Experimental Protocol
This protocol is based on established methods for the synthesis of analogous N-aryl maleamic acids.[1][2][3]
Materials:
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Maleic anhydride (Reagent grade)
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4-Fluoroaniline (Reagent grade)
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Toluene (Anhydrous)
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Ethanol (Reagent grade)
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Hydrochloric acid (1 M)
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Deionized water
Equipment:
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Round-bottom flask
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Magnetic stirrer and stir bar
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Dropping funnel
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Büchner funnel and filter paper
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Standard laboratory glassware
Procedure:
Caption: Experimental workflow for the synthesis of the target compound.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve maleic anhydride (1.0 equivalent) in a suitable solvent such as toluene.
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Addition of Amine: In a separate beaker, dissolve 4-fluoroaniline (1.0 equivalent) in the same solvent. Transfer this solution to a dropping funnel and add it dropwise to the stirred solution of maleic anhydride at room temperature.
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Reaction: Stir the resulting mixture at room temperature for 1-2 hours. The product will precipitate out of the solution as a solid.
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Work-up: After the reaction is complete, filter the precipitate using a Büchner funnel. To remove any unreacted 4-fluoroaniline, wash the solid with a small amount of dilute hydrochloric acid.[2] Subsequently, wash the solid with deionized water to remove any remaining acid and maleic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 4-(4-Fluoroanilino)-4-oxobut-2-enoic acid.[2]
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Drying: Dry the purified product under vacuum to remove any residual solvent.
Rationale for Experimental Choices
-
Solvent: Toluene is a common solvent for this reaction as it readily dissolves the starting materials and allows for easy precipitation of the product.[2] Other solvents like acetic acid have also been used.[3]
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Temperature: The reaction is typically conducted at room temperature as it is an exothermic process.[2] Controlling the temperature is important to prevent the formation of side products.
-
Purification: Washing with dilute acid is an effective way to remove the basic 4-fluoroaniline starting material.[2] Recrystallization is a standard and effective method for purifying solid organic compounds to obtain a high degree of purity.[2]
Characterization of 4-(4-Fluoroanilino)-4-oxobut-2-enoic Acid
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended:
Physical Properties
A summary of the key physical properties of 4-(4-Fluoroanilino)-4-oxobut-2-enoic acid is provided in the table below.
| Property | Value | Reference |
| CAS Number | 780-05-2 | |
| Molecular Formula | C₁₀H₈FNO₃ | |
| Molecular Weight | 209.17 g/mol | |
| Melting Point | 207-209 °C | |
| Appearance | White to off-white solid | (Expected) |
Spectroscopic Analysis
While specific spectra for 4-(4-Fluoroanilino)-4-oxobut-2-enoic acid are not widely published, the expected spectral features can be predicted based on the analysis of its structural analogue, N-phenylmaleamic acid, and general principles of spectroscopy.[4][5][6][7]
3.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the protons in the molecule.
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Aromatic Protons: The protons on the 4-fluorophenyl ring will appear as a set of multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The fluorine substitution will cause splitting of the adjacent proton signals.
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Olefinic Protons: The two protons on the carbon-carbon double bond of the maleamic acid backbone will appear as doublets in the region of δ 6.0-7.0 ppm, with a characteristic cis-coupling constant.
-
Amide Proton: The N-H proton of the amide group will appear as a broad singlet, typically in the downfield region (δ 9.0-11.0 ppm), and its chemical shift can be solvent-dependent.
-
Carboxylic Acid Proton: The O-H proton of the carboxylic acid group will also appear as a broad singlet, typically at a very downfield chemical shift (δ 10.0-13.0 ppm), and its position is also solvent-dependent.
3.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
-
Carbonyl Carbons: The two carbonyl carbons (amide and carboxylic acid) are expected to resonate in the downfield region of the spectrum (typically δ 165-175 ppm).
-
Aromatic Carbons: The carbons of the 4-fluorophenyl ring will appear in the aromatic region (δ 115-140 ppm). The carbon directly attached to the fluorine atom will show a large one-bond C-F coupling constant.
-
Olefinic Carbons: The two carbons of the C=C double bond will appear in the region of δ 120-140 ppm.
3.2.3. Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
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O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid O-H stretching vibration.
-
N-H Stretch: A moderate absorption band around 3300-3500 cm⁻¹ corresponds to the N-H stretching of the amide group.
-
C=O Stretch: Strong absorption bands in the region of 1650-1750 cm⁻¹ will be observed for the carbonyl stretching vibrations of the amide and carboxylic acid groups.
-
C=C Stretch: An absorption band around 1600-1650 cm⁻¹ is expected for the C=C double bond stretching vibration.
-
C-F Stretch: A strong absorption band in the region of 1000-1400 cm⁻¹ is characteristic of the C-F stretching vibration.
3.2.4. Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the compound and to study its fragmentation pattern. The molecular ion peak (M⁺) corresponding to the molecular weight of 4-(4-Fluoroanilino)-4-oxobut-2-enoic acid (209.17 g/mol ) should be observed.
Conclusion
This technical guide has provided a detailed protocol for the synthesis of 4-(4-Fluoroanilino)-4-oxobut-2-enoic acid, a valuable intermediate in organic and medicinal chemistry. The synthesis is straightforward, high-yielding, and proceeds under mild conditions. A comprehensive characterization workflow has also been outlined, providing researchers with the necessary tools to verify the identity and purity of the synthesized compound. The information presented here serves as a practical resource for scientists and professionals in the field of drug development and materials science.
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Wojcieszak, R., et al. (2015). Recent developments in maleic acid synthesis from bio-based chemicals. Biotechnology for Biofuels, 8(1), 1-11. [Link]
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Gowda, B. T., et al. (2009). N-(4-Methoxyphenyl)maleamic acid. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3053. [Link]
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Recent developments in maleic acid synthesis from bio-based chemicals. (2015). ResearchGate. [Link]
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Bastin, L. D., & Wustholz, K. L. (2019). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Green Chemistry Letters and Reviews, 12(2), 126-136. [Link]
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N-Phenylmaleamic acid. NIST WebBook. Accessed January 2, 2026. [Link]
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Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction. Taylor & Francis Online. Accessed January 2, 2026. [Link]
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